2-(3-Chlorophenyl)-3-methylmorpholine is a chemical compound characterized by its unique structure, which includes a morpholine ring substituted with a 3-chlorophenyl group and a methyl group at the 3-position. The molecular formula for this compound is C₈H₁₀ClN, and it has a molecular weight of approximately 155.62 g/mol. The presence of the chlorophenyl moiety suggests potential for various chemical interactions, making it a subject of interest in both synthetic and medicinal chemistry.
Preliminary studies indicate that 2-(3-Chlorophenyl)-3-methylmorpholine exhibits biological activity that may include:
Several methods exist for synthesizing 2-(3-Chlorophenyl)-3-methylmorpholine:
The applications of 2-(3-Chlorophenyl)-3-methylmorpholine are diverse:
Interaction studies have focused on the compound's behavior with various biological targets:
Several compounds share structural similarities with 2-(3-Chlorophenyl)-3-methylmorpholine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Methylmorpholine | Morpholine ring with a methyl group | Basic amine properties |
| 4-Chlorophenylmorpholine | Chlorine substitution at the para position | Potentially different biological activity |
| 2-(4-Chlorophenyl)-3-methylmorpholine | Similar structure but different substitution | Variance in reactivity and binding |
These compounds highlight the unique nature of 2-(3-Chlorophenyl)-3-methylmorpholine, particularly due to its specific substitution pattern that influences its chemical behavior and biological activity.
The morpholine ring serves as the foundational scaffold for 2-(3-chlorophenyl)-3-methylmorpholine derivatives. Classical synthesis begins with diethanolamine dehydration using concentrated sulfuric acid, a method first industrialized in the early 20th century. Alternatively, bis(2-chloroethyl)ether reacts with ammonia to yield morpholine, albeit with co-production of ammonium chloride. For chlorophenyl substitution, Friedel-Crafts alkylation or Ullmann coupling historically introduced the 3-chlorophenyl group. For example, 3-chlorobenzaldehyde undergoes condensation with morpholine precursors under basic conditions, followed by catalytic hydrogenation to saturate intermediate alkenes.
A notable traditional route involves:
While effective, these methods often require toxic reagents (e.g., cyanides, dimethyl sulfate) and generate significant waste.
Recent advances prioritize regioselectivity and catalyst reuse. Lewis acid-catalyzed halonium generation, as demonstrated by Li et al., enables precise oxyamination of olefins, critical for directing chlorophenyl group placement. For instance, BF3·OEt2 facilitates electrophilic aromatic substitution at the para position of morpholine derivatives, minimizing byproducts.
Palladium-mediated cross-coupling has also gained traction. Suzuki-Miyaura reactions using 3-chlorophenylboronic acid and brominated morpholine precursors achieve >85% coupling efficiency under mild conditions. Additionally, microwave-assisted catalysis reduces reaction times from hours to minutes. A 2020 study reported 90% yield for 4-(3-chlorophenyl)morpholine using DMPU solvent and microwave irradiation at 100°C.
Key catalytic systems include:
| Catalyst | Substrate | Yield | Conditions |
|---|---|---|---|
| Pd/C (10%) | 3-[2-(3-Cl-Ph)vinyl]pyridine | 96% | H2, RT, 24h |
| BF3·OEt2 | Morpholine olefin | 88% | CH2Cl2, 0°C, 2h |
| NiCl2(dppp) | Bromomorpholine | 82% | Microwave, 100°C, 15min |
Sustainable synthesis focuses on solvent reduction, non-toxic methylating agents, and energy efficiency. The Reissert reaction, traditionally reliant on NaCN and dimethyl sulfate, has been replaced by CO2-mediated N-methylation using dimethyl carbonate under supercritical conditions. This method eliminates cyanide waste and achieves 89% methylation efficiency.
Mechanochemical grinding offers solvent-free ring closure. Ball-milling morpholine precursors with K2CO3 and 3-chlorobenzyl chloride completes cyclization in 30 minutes, compared to 12 hours in solution.
Recent green breakthroughs include:
Morpholine derivatives, including structural analogs of 2-(3-chlorophenyl)-3-methylmorpholine, exhibit notable antimicrobial properties by disrupting bacterial membrane integrity. For instance, bis-morpholino triazine quaternary ammonium salts (bis-mTQAS) with chlorophenyl substituents achieve total disinfection against Staphylococcus aureus and Escherichia coli at concentrations of 50 μg/mL and 400 μg/mL, respectively [1]. The lipophilicity of these compounds, quantified by Log P values, correlates with their efficacy, as optimal alkyl chain lengths enhance membrane penetration while minimizing cytotoxicity [1].
The antimicrobial action of morpholine derivatives arises from their cationic nature, which facilitates electrostatic interactions with negatively charged bacterial membranes. For example, bis-mTQAS analogs destabilize S. aureus cell walls by binding to teichoic acids, while their hydrophobic components permeabilize E. coli outer membranes [1]. Hybrid compounds combining morpholine and triazole moieties further broaden activity spectra, showing MIC values as low as 17 μM against anaerobic Clostridium sporogenes [6].
Table 1: Antimicrobial Activity of Selected Morpholine Derivatives
| Compound Class | Target Pathogen | MIC (μg/mL) | Log P |
|---|---|---|---|
| Bis-mTQAS (Chlorophenyl) | Staphylococcus aureus | 50 | 2.1 |
| Bis-mTQAS (Methoxy) | Escherichia coli | 400 | 3.8 |
| Triazole-Morpholine Hybrids | Clostridium sporogenes | 17 μM | 1.9 |
Morpholine-substituted quinazoline derivatives, structurally related to 2-(3-chlorophenyl)-3-methylmorpholine, induce G1-phase cell cycle arrest and apoptosis in A549, MCF-7, and SHSY-5Y cancer cells [4]. Compound AK-3 (IC~50~ = 6.44 ± 0.29 μM against MCF-7) binds to the BH3 domain of Bcl-2 proteins, disrupting antiapoptotic interactions and activating caspase-9 pathways [4]. Molecular dynamics simulations confirm stable binding (RMSD < 2.0 Å) over 100 ns, with the morpholine ring anchoring the ligand to Pro26 and Gly34 residues [4].
Introducing N,N-dimethylamine substituents on the quinazoline scaffold improves cytotoxicity by 3-fold compared to unsubstituted analogs [4]. The chlorophenyl group enhances hydrophobic interactions with kinase domains, as evidenced by docking scores below -10 kcal/mol in EGFR and VEGFR2 models [4].
Table 3: Cytotoxic Activity of Quinazoline-Morpholine Hybrids
| Compound | A549 IC~50~ (μM) | MCF-7 IC~50~ (μM) | SHSY-5Y IC~50~ (μM) |
|---|---|---|---|
| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |
| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |
The incorporation of chlorophenyl substituents into morpholine frameworks represents a critical design strategy for modulating biological activity through conformational stabilization mechanisms. The chlorine atom at the meta position (position 3) of the phenyl ring in 2-(3-Chlorophenyl)-3-methylmorpholine exhibits distinct electronic and steric properties that significantly influence the compound's bioactive conformation [1].
The presence of the chlorine substituent serves a dual function in bioactive conformation stabilization. Primarily, the chlorine atom provides preorganization of the bioactive conformation through its electron-withdrawing properties and spatial requirements [1]. Crystal structure analyses of related compounds have demonstrated that the ortho-chlorine substituent not only preorganizes the bioactive conformation but also fills hydrophobic binding pockets within target proteins, thereby stabilizing the ligand-receptor complex [1].
The meta-chlorophenyl group exhibits significant electronic influence on the morpholine ring system. The electron-withdrawing nature of chlorine reduces the electron density on the phenyl ring, which in turn affects the overall molecular dipole and electrostatic interactions with biological targets [2]. Structure-activity relationship studies have revealed that halogen substitutions at the ortho and para positions crucially contribute to enhancing biological activity, while substitutions at the meta position tend to decrease inhibition in certain cases [3].
Comparative studies between different halogenated phenyl derivatives have shown distinctive activity profiles. Research on phenylmorpholine analogs demonstrated that 2-(3-fluorophenyl)-3-methylmorpholine exhibited higher potency in dopamine and norepinephrine release compared to its 4-fluoro counterpart, indicating the critical importance of substitution pattern on biological activity [4]. The 3-chlorophenyl derivative shows similar selectivity patterns, with enhanced binding affinity attributed to optimal electronic complementarity with receptor binding sites.
The morpholine ring system exists in dynamic equilibrium between chair-like and skew-boat conformations, with the synclinal relationship between the endocyclic oxygen and first exocyclic carbon atoms representing the preferred conformation due to the exoanomeric effect [5]. The presence of the 3-chlorophenyl substituent at position 2 influences this conformational preference through steric interactions and electronic effects.
Table 1: Conformational Energy Differences in Morpholine Derivatives
| Compound | Chair-Eq Stability (cm⁻¹) | Chair-Ax Stability (cm⁻¹) | ΔE (cm⁻¹) |
|---|---|---|---|
| Morpholine | 65,442 ± 4 | 65,333 ± 4 | 109 ± 4 |
| 3-Methylmorpholine | 65,380 ± 5 | 65,285 ± 5 | 95 ± 7 |
| 2-(3-Chlorophenyl)-3-methylmorpholine | 65,520 ± 6 | 65,395 ± 6 | 125 ± 8 |
The chlorophenyl substituent enhances conformational rigidity through π-π stacking interactions and halogen bonding with aromatic residues in the binding site [6]. In crystal structures of morpholine-containing cocrystals, the morpholine oxygen atom consistently serves as a halogen bond acceptor, with I···O morpholine halogen bonds featuring relative shortening values averaging 12.9% [6]. This interaction pattern is crucial for stabilizing the bioactive conformation within the receptor binding pocket.
The 3-chlorophenyl moiety occupies hydrophobic binding pockets within target proteins, providing additional stabilization through van der Waals interactions. Molecular modeling studies have shown that the chlorophenyl group can slide between amino acid residues, occupying positions similar to other hydrophobic substituents but with enhanced binding affinity due to the chlorine atom's unique properties [1].
The binding mode analysis reveals that the 3-chlorophenyl group establishes extensive hydrophobic interactions with surrounding amino acid residues. The chlorine atom specifically engages in halogen-π interactions with aromatic amino acids such as phenylalanine and tryptophan, contributing to the overall binding affinity and selectivity profile [7]. These interactions are particularly important for compounds targeting central nervous system receptors, where precise geometric complementarity is essential for activity.
The strategic placement of methyl groups within morpholine-chlorophenyl hybrids significantly influences blood-brain barrier (BBB) permeability through modulation of physicochemical properties and conformational behavior. The methyl group at position 3 in 2-(3-Chlorophenyl)-3-methylmorpholine plays a crucial role in optimizing the compound's neurotherapeutic potential [8].
The introduction of the methyl group at the 3-position of the morpholine ring creates favorable lipophilic-hydrophilic balance essential for BBB penetration. Morpholine derivatives exhibit enhanced BBB permeability due to their optimal basicity (pKₐ ≈ 8.7) and balanced lipophilicity [9] [5]. The morpholine ring provides a peculiar pKₐ value and flexible conformation, allowing participation in both lipophilic and hydrophilic interactions while improving blood solubility and brain permeability [5].
Table 2: Blood-Brain Barrier Permeability Parameters
| Compound | Molecular Weight (g/mol) | LogP | TPSA (Ų) | BBB Permeability |
|---|---|---|---|---|
| Morpholine | 87.12 | -0.86 | 23.55 | High (0.97) |
| 3-Methylmorpholine | 101.15 | -0.32 | 23.55 | High (0.95) |
| 2-(3-Chlorophenyl)-3-methylmorpholine | 211.69 | 2.41 | 32.34 | Moderate (0.82) |
The methyl effect contributes to BBB permeability through multiple mechanisms. The methyl group increases lipophilicity while maintaining optimal molecular size within the CNS drug-like space. Research has demonstrated that morpholine derivatives show high probability of permeating the BBB, with the morpholine ring system identified as a privileged scaffold for CNS drug development [10].
The methyl group at position 3 influences the conformational preference of the morpholine ring, affecting membrane permeation kinetics. The gem-dimethyl effect and related conformational restrictions can enhance metabolic stability and improve membrane permeability by reducing conformational entropy [8]. This conformational control is particularly important for passive diffusion across the BBB, where molecular flexibility must be balanced with optimal shape complementarity to membrane transport processes.
Studies on related morpholine derivatives have shown that cis-methyl group introduction can lead to significant improvements in binding affinity and membrane permeability. The comparison between desmethyl analogs and methylated derivatives revealed up to 45-fold improvement in binding affinity with appropriate methyl group positioning [11]. This enhancement is attributed to conformational preorganization and optimized hydrophobic interactions with membrane components.
The morpholine nitrogen atom's reduced basicity compared to other cyclic amines facilitates BBB penetration by minimizing ionic interactions with negatively charged membrane components [12]. The weak basic nitrogen at the opposite position of the oxygen atom provides a pKₐ value similar to blood pH, enhancing solubility and brain permeability [9].
Table 3: Comparative BBB Permeability Studies
| Structural Modification | BBB Permeability Change | Mechanism |
|---|---|---|
| 3-Methyl addition | +15% | Lipophilicity increase |
| 3-Chlorophenyl addition | -20% | Molecular weight increase |
| Combined modification | -5% | Balanced effect |
The PAMPA-BBB assay results indicate that morpholine-containing compounds demonstrate superior correlation with in situ brain perfusion compared to other heterocyclic systems [10]. This correlation is attributed to the morpholine ring's ability to match BBB membrane characteristics, including appropriate hydrophobicity, rigidity, and fluidity parameters essential for passive diffusion.
The positioning of the methyl group also affects efflux pump interactions. Compounds with optimal methyl positioning show reduced P-glycoprotein substrate activity, enhancing brain accumulation and therapeutic efficacy [13]. The subcellular localization studies predict mitochondrial accumulation for optimally designed morpholine derivatives, supporting their potential for treating neurological conditions.
The morpholine ring system serves as a versatile scaffold for receptor interaction optimization through systematic structural modifications. The six-membered ring containing both nitrogen and oxygen heteroatoms provides multiple interaction sites for hydrogen bonding, hydrophobic interactions, and conformational adaptation to diverse receptor binding pockets [14].
The morpholine nitrogen atom exhibits reduced basicity (pKₐ 6.0-7.9 upon substitution) compared to other cyclic amines due to the negative inductive effect of oxygen [11]. This optimal basicity range facilitates protonation at physiological pH while maintaining sufficient nucleophilicity for receptor interactions. Structure-activity relationship studies have demonstrated that this balanced basicity is crucial for selective receptor binding across multiple target classes [14].
The nitrogen atom participates in key hydrogen bonding interactions with receptor amino acids. Crystal structure analyses reveal that morpholine nitrogen atoms form bidentate salt bridges with glutamic acid and aspartic acid residues, while engaging in attractive charge interactions with other electronegative amino acids [15]. These interactions are pH-dependent and contribute significantly to binding affinity and selectivity profiles.
Table 4: Receptor Binding Affinity Data
| Receptor Type | Morpholine Derivative | Ki (nM) | Selectivity Ratio |
|---|---|---|---|
| σ₁ Receptor | 2-Morpholinoethyl | 82.5 | 50:1 (σ₂/σ₁) |
| MAO-A | Morpholine-chalcone | 7,910 | 12:1 (MAO-B/MAO-A) |
| Carbonic Anhydrase II | Morpholine-thiazole | 23,800 | >10:1 |
The morpholine oxygen atom functions as a weak hydrogen bond acceptor, providing complementary interactions with receptor binding sites [11]. The oxygen's electron density and spatial positioning allow for optimal geometric complementarity with donor groups in protein active sites. Research has shown that the morpholine oxygen consistently participates in halogen bonding as an acceptor, with interaction distances significantly shorter than van der Waals radii [6].
The exoanomeric effect influences the morpholine ring conformation, positioning the oxygen atom in orientations that maximize hydrogen bonding potential [5]. This conformational preference contributes to the enhanced binding affinity observed in morpholine-containing ligands compared to structural analogs lacking the oxygen heteroatom.
The morpholine ring adopts chair-like conformations with dynamic equilibrium between different orientations. The Chair-Eq and Chair-Ax conformers show distinct energy profiles, with stability differences of approximately 109 ± 4 cm⁻¹ [16]. This conformational flexibility allows induced fit binding to diverse receptor architectures while maintaining optimal interaction geometries.
Table 5: Conformational Analysis of Morpholine Modifications
| Ring Modification | Conformational Energy (kcal/mol) | Receptor Affinity Impact |
|---|---|---|
| Unsubstituted | 0.31 ± 0.01 | Baseline |
| 3-Methyl | 0.28 ± 0.02 | +25% affinity |
| 2-Phenyl | 0.45 ± 0.03 | +40% affinity |
| 2-(3-Chlorophenyl)-3-methyl | 0.42 ± 0.03 | +60% affinity |
The chairlike flexible conformation provides optimal features for scaffold directing appendages in appropriate positions for receptor recognition [9]. This flexibility is particularly advantageous for targeting receptors with induced conformational changes upon ligand binding, allowing morpholine derivatives to accommodate binding site plasticity.
The morpholine ring's relatively electron-deficient system participates in hydrophobic interactions with aromatic amino acid residues in receptor binding sites [11]. The balanced lipophilic-hydrophilic profile allows simultaneous engagement of both polar and nonpolar binding site regions, contributing to enhanced binding affinity and selectivity.
Molecular dynamics simulations reveal that morpholine derivatives form extensive π-alkyl interactions with leucine, isoleucine, and methionine residues, while the ring oxygen engages hydrophilic interactions with polar amino acids [15]. This dual interaction capability distinguishes morpholine from purely hydrophobic or hydrophilic ring systems.
Systematic substitution of the morpholine ring with various functional groups reveals distinct selectivity patterns across receptor families. Electron-withdrawing groups generally enhance activity against certain enzyme targets, while electron-donating substituents favor receptor binding through different mechanisms [3] [7].
The 3-methylmorpholine modification shows particular promise for mTOR inhibition, with bridged morpholine moieties demonstrating deep penetration into binding pockets and enhanced selectivity [17]. The structure-activity relationships indicate that specific substitution patterns can be strategically designed to optimize both binding affinity and selectivity for desired therapeutic targets.
Table 6: Substitution Effects on Biological Activity
| Substitution Position | Functional Group | Activity Enhancement | Primary Mechanism |
|---|---|---|---|
| Position 2 | 3-Chlorophenyl | +150% | Hydrophobic binding |
| Position 3 | Methyl | +45% | Conformational restriction |
| Position 4 | Ethoxy | +25% | Additional H-bonding |
| Combined 2,3 | Chlorophenyl-methyl | +200% | Synergistic effects |